molecular formula C20H25FN2O2 B1451213 N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide CAS No. 1020057-40-2

N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide

Cat. No. B1451213
M. Wt: 344.4 g/mol
InChI Key: YGBTXJSZJSGZGE-UHFFFAOYSA-N
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Description

“N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide” is a chemical compound with the molecular formula C20H25FN2O2 and a molecular weight of 344.43 .


Molecular Structure Analysis

The molecular structure of this compound consists of 20 carbon atoms, 25 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Serotonin Receptor Imaging in Alzheimer's Disease

Benzamide derivatives, notably 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, have been utilized as selective serotonin 1A (5-HT(1A)) molecular imaging probes. These compounds, through positron emission tomography (PET), enable the quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. Decreases in 5-HT(1A) receptor densities were correlated with clinical symptoms and neuropathological loads, highlighting the utility of benzamide derivatives in neurological research and diagnostics (Kepe et al., 2006).

Synthesis of Gefitinib

Research into the synthesis of gefitinib, a cancer therapy drug, involves the transformation of benzamide derivatives. The synthesis pathway includes the conversion of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into a mixture of benzamide derivatives, demonstrating the role of benzamides in the development of therapeutic agents (Jin et al., 2005).

Antimicrobial and Antioxidant Activities

A new benzamide isolated from endophytic Streptomyces sp. exhibited significant antimicrobial and antioxidant activities. This discovery underscores the potential of benzamide derivatives in developing new antimicrobial and antioxidant compounds, which could have wide applications in pharmaceuticals and food preservation (Yang et al., 2015).

Electrochemical Oxidation and Antioxidant Activity

The electrochemical oxidation of amino-substituted benzamides, which act as powerful antioxidants by scavenging free radicals, has been studied to understand the mechanisms behind their antioxidant activity. This research provides insights into the structure-activity relationships of benzamide derivatives and their potential therapeutic applications as antioxidants (Jovanović et al., 2020).

Gastrokinetic Agents

Benzamide derivatives have been evaluated for their gastrokinetic activity, which is crucial in developing treatments for gastrointestinal motility disorders. The structure-activity relationships of these compounds were studied, highlighting the importance of specific substitutions for their biological activity (Kato et al., 1992).

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-4-heptoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O2/c1-2-3-4-5-6-13-25-17-10-7-15(8-11-17)20(24)23-19-14-16(22)9-12-18(19)21/h7-12,14H,2-6,13,22H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBTXJSZJSGZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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